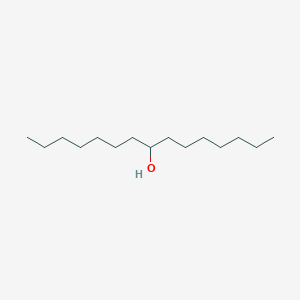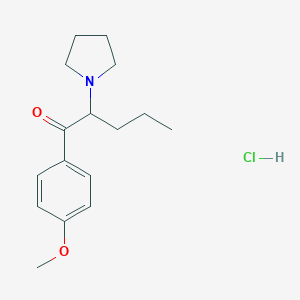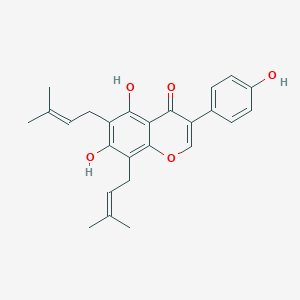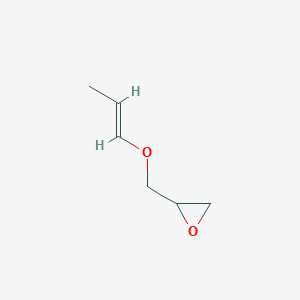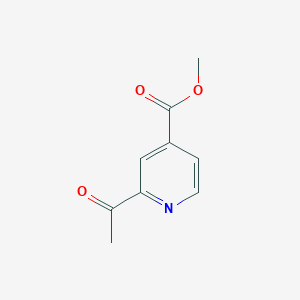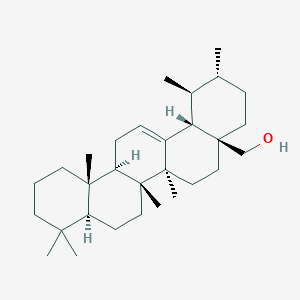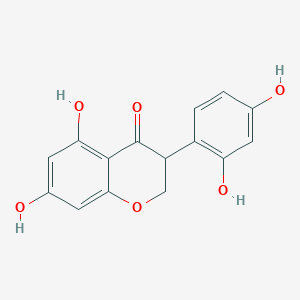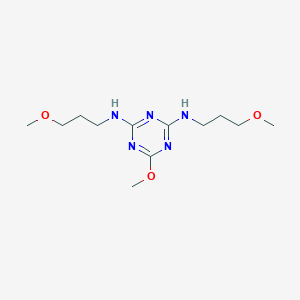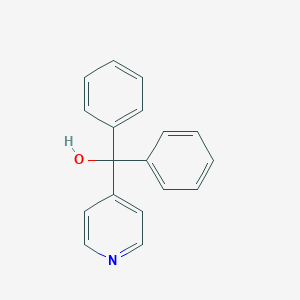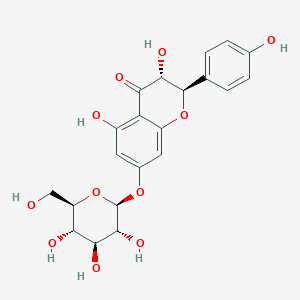
(Isopropenyloxy)trimethylsilane
Descripción general
Descripción
(Isopropenyloxy)trimethylsilane is an enol silyl ether . It participates as a nucleophile in Lewis acid-promoted C3-nucleophile substitution of tetracyclic bromide . It is reported to participate in the total synthesis of (±)-powelline .
Synthesis Analysis
(Isopropenyloxy)trimethylsilane is reported to participate in dityltin bis (triflate) catalyzed Michael addition reaction of enol silyl ethers . It is used as a nucleophile in Lewis acid-promoted C3-nucleophile substitution of tetracyclic bromide .Molecular Structure Analysis
The molecular formula of (Isopropenyloxy)trimethylsilane is C6H14OSi . It has a molecular weight of 130.26 .Chemical Reactions Analysis
(Isopropenyloxy)trimethylsilane is used in dityltin bis(triflate) catalyzed Michael addition reaction of enol silyl ethers . It is also used as a nucleophile in Lewis acid-promoted C3-nucleophile substitution of tetracyclic bromide .Physical And Chemical Properties Analysis
(Isopropenyloxy)trimethylsilane is a liquid . It has a refractive index of n20/D 1.395 (lit.) and a density of 0.78 g/mL at 25 °C (lit.) . It should be stored at −20°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Polydimethylsiloxane and its Copolymers
Polydimethylsiloxane, an organosilicon compound closely related to the chemical family of (Isopropenyloxy)trimethylsilane, is extensively utilized in various scientific and industrial applications due to its remarkable properties such as optical clarity, inertness, non-toxicity, and thermal stability. It serves as a critical material in medical devices, elastomers, antifoaming agents, heat-resistant lubricants, fire retardants, and cosmetics. The synthesis and characterization of polydimethylsiloxane and its copolymers have been thoroughly studied, revealing their viscoelasticity, hydrophobicity, cytocompatibility, and potential as water-repellent coatings in the textile industry (Q. Zaman et al., 2019).
Modification of Wood with Silicon Compounds
Organosilicon compounds, including (Isopropenyloxy)trimethylsilane derivatives, have found significant application in the wood industry. Treatments based on organo-functional silanes and other silicon compounds enhance the dimensional stability, durability, and fire resistance of wood. These treatments, often combined with tetraalkoxysilanes in a sol-gel process, provide excellent water repellency and weathering stability, making silicon-treated wood suitable for outdoor applications (C. Mai & H. Militz, 2004).
POSS Polymers in Biomedical Applications
Polyhedral oligomeric silsesquioxane (POSS) polymers, incorporating organosilicon chemistry, highlight the advancements in creating materials with novel properties. These materials demonstrate new fundamental polymer physics and applications, including in the biomedical field. The integration of POSS into polymers results in enhanced mechanical and thermal properties, opening new avenues for scientific research and applications (Jian Wu & P. Mather, 2009).
Environmental and Toxicological Studies
Research on the environmental behavior and ecological effects of organosilicon compounds, such as polydimethylsiloxane (PDMS), offers insights into the environmental impact and sustainability of these materials. PDMS, for instance, is widely used across various products but is challenging to biodegrade, raising important questions about its environmental footprint. Studies focus on its presence in wastewater, soil, and sediment, alongside its ecological toxicity and biodegradation pathways, providing crucial information for the safe and sustainable use of organosilicon compounds (Shang-yuan Yang et al., 2012).
Safety And Hazards
Direcciones Futuras
While specific future directions for (Isopropenyloxy)trimethylsilane are not mentioned in the search results, it is known that it is used in various chemical reactions . Its use in the total synthesis of (±)-powelline suggests potential applications in the synthesis of other complex molecules.
Relevant Papers One relevant paper titled “Reinventing the De Mayo reaction: synthesis of 1,5-diketones or 1,5-ketoesters via visible light [2+2] cycloaddition of β-diketones or β-ketoesters with styrenes” mentions that (Isopropenyloxy)trimethylsilane afforded the desired product in good yield .
Propiedades
IUPAC Name |
trimethyl(prop-1-en-2-yloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OSi/c1-6(2)7-8(3,4)5/h1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIFZYSPVVBOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062014 | |
| Record name | Silane, trimethyl[(1-methylethenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, trimethyl[(1-methylethenyl)oxy]- | |
CAS RN |
1833-53-0 | |
| Record name | Trimethyl[(1-methylethenyl)oxy]silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1833-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trimethyl((1-methylethenyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001833530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl[(1-methylethenyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trimethyl[(1-methylethenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl[(1-methylvinyl)oxy]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(trimethylsilyloxy)propene a useful reagent in organic synthesis?
A: 2-(Trimethylsilyloxy)propene serves as a versatile reagent due to its ability to act as a synthetic equivalent for the unstable acetone enolate. This property enables its use in various reactions, including [4 + 2] cycloadditions [] and amidoalkylations []. The trimethylsilyl group acts as a protecting group for the enol ether functionality, enhancing the reagent's stability and enabling controlled reactivity.
Q2: Can you provide an example of how 2-(trimethylsilyloxy)propene is used in a specific chemical reaction?
A: One example is its application in the synthesis of 14-membered cyclic bis-semicarbazones []. In this process, 2-(trimethylsilyloxy)propene undergoes BF3-catalyzed amidoalkylation with 4-substituted semicarbazones. This reaction forms a key intermediate, a 4-(3-oxobut-1-yl)semicarbazone, which is subsequently transformed into the target macrocycle.
Q3: The research mentions a [4 + 2] cyclofragmentation reaction involving 2-(trimethylsilyloxy)propene. Can you elaborate on this process?
A: This research [] describes a unique reaction sequence where 2-(trimethylsilyloxy)propene participates in a hetero-[4 + 2] cycloaddition with (E)-2-nitro-1-phenyl-ethene. This cycloaddition forms an unstable intermediate that undergoes silylation and subsequent fragmentation. This fragmentation ultimately leads to the formation of a 1,3-azadiene moiety, highlighting a novel synthetic route enabled by 2-(trimethylsilyloxy)propene.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



